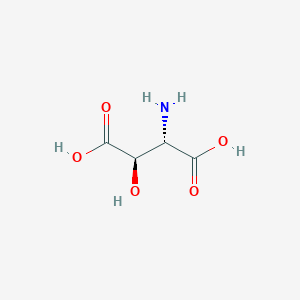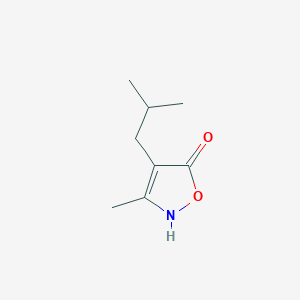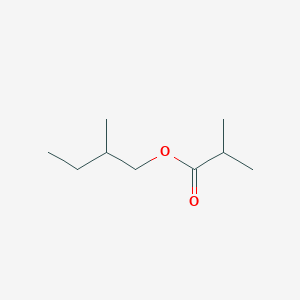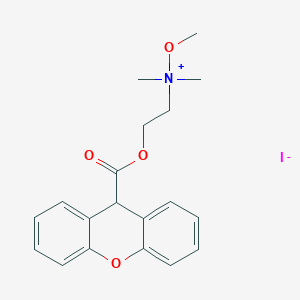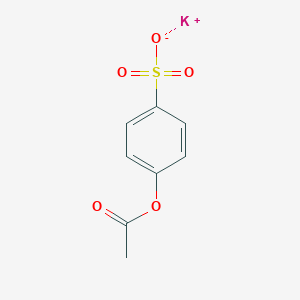![molecular formula C9H14O2 B026053 2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- CAS No. 19893-77-7](/img/structure/B26053.png)
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- is a bicyclic organic compound that belongs to the family of ketones. It is also known as camphor or 2-bornanone. Camphor has been used for centuries in traditional medicine for its analgesic, anti-inflammatory, and antispasmodic properties. In recent years, camphor has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of camphor is not fully understood. However, it is believed that camphor exerts its effects by interacting with various receptors and ion channels in the body. Camphor has been found to activate the transient receptor potential cation channel subfamily V member 3 (TRPV3) and the cold and menthol receptor 1 (CMR1) channels, which are involved in the perception of heat and cold sensations.
Biochemical And Physiological Effects
Camphor has been found to have various biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and antispasmodic properties. Camphor has also been found to have antioxidant and antimicrobial properties. In addition, camphor has been shown to have a positive effect on the central nervous system, improving cognitive function and reducing anxiety.
Advantages And Limitations For Lab Experiments
Camphor has several advantages for use in lab experiments. It is readily available and inexpensive. Camphor is also stable and relatively non-toxic. However, camphor has some limitations for use in lab experiments. It has a strong odor, which can interfere with other experiments. Camphor is also volatile and can evaporate quickly, making it difficult to control the concentration.
Future Directions
There are several future directions for research on camphor. One area of interest is the development of new methods for the synthesis of camphor. Another area of interest is the investigation of the potential applications of camphor in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Furthermore, the development of new formulations and delivery systems for camphor could enhance its therapeutic potential. Finally, the investigation of the mechanism of action of camphor could lead to the discovery of new targets for drug development.
Synthesis Methods
Camphor can be synthesized by the oxidation of borneol using various oxidizing agents such as sodium hypochlorite, potassium permanganate, or chromic acid. The most commonly used method for the synthesis of camphor is the oxidation of (+)-borneol using sodium hypochlorite.
Scientific Research Applications
Camphor has been extensively studied for its various applications in scientific research. It has been found to have antimicrobial, antifungal, and insecticidal properties. Camphor has also been used as a flavoring agent in food and beverages. In addition, camphor has been used as a fragrance in cosmetics and personal care products.
properties
CAS RN |
19893-77-7 |
|---|---|
Product Name |
2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl- |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-4-5-9(8,3)11-7(6)10/h6H,4-5H2,1-3H3 |
InChI Key |
SQRDEVDPDGSBGC-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(OC2=O)C)C |
Canonical SMILES |
CC1(C2CCC1(OC2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



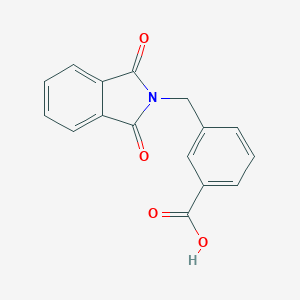
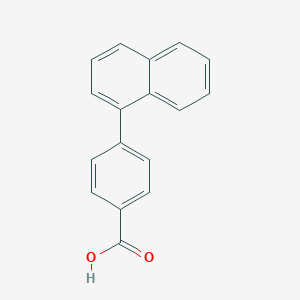
![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)
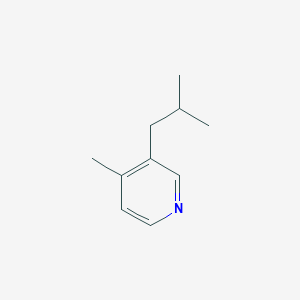
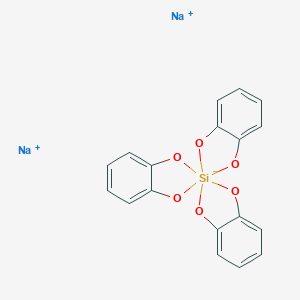
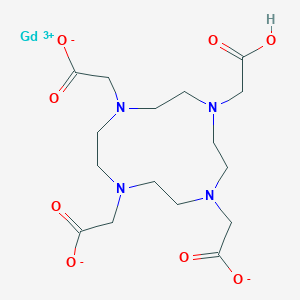
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
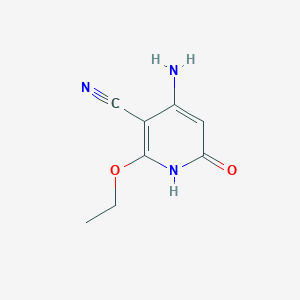
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
